ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 125102-42-3
VCID: VC20859156
InChI: InChI=1S/C11H14ClNO3/c1-4-16-11(15)10-7(3)13-6(2)9(10)8(14)5-12/h13H,4-5H2,1-3H3
SMILES: CCOC(=O)C1=C(NC(=C1C(=O)CCl)C)C
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol

ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

CAS No.: 125102-42-3

Cat. No.: VC20859156

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate - 125102-42-3

Specification

CAS No. 125102-42-3
Molecular Formula C11H14ClNO3
Molecular Weight 243.68 g/mol
IUPAC Name ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C11H14ClNO3/c1-4-16-11(15)10-7(3)13-6(2)9(10)8(14)5-12/h13H,4-5H2,1-3H3
Standard InChI Key ZRAOZMOUBXPYMW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=C1C(=O)CCl)C)C
Canonical SMILES CCOC(=O)C1=C(NC(=C1C(=O)CCl)C)C

Introduction

Chemical Identity and Structural Characteristics

Ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is characterized by a pyrrole core structure with multiple functional groups that contribute to its chemical reactivity and potential biological properties. The compound features a pyrrole ring substituted with two methyl groups at positions 2 and 5, a chloroacetyl group at position 4, and an ethyl carboxylate group at position 3. This particular arrangement of substituents creates a molecule with multiple reactive sites that can participate in various chemical transformations.

The compound is registered under CAS number 125102-42-3 and has a molecular formula of C11H14ClNO3. The molecular weight is reported as 243.68 g/mol, which aligns with its structural composition. The structure features a nitrogen-containing five-membered aromatic ring (pyrrole) that serves as the central scaffold for the various functional groups attached to it.

Structural Identifiers

The compound can be uniquely identified through various chemical identifiers as presented in the following table:

Identifier TypeValue
CAS Number125102-42-3
Molecular FormulaC11H14ClNO3
Molecular Weight243.68 g/mol
IUPAC Nameethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
Standard InChIInChI=1S/C11H14ClNO3/c1-4-16-11(15)10-7(3)13-6(2)9(10)8(14)5-12/h13H,4-5H2,1-3H3
Standard InChIKeyZRAOZMOUBXPYMW-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(NC(=C1C(=O)CCl)C)C
PropertyValueSource
Molecular Weight243.68 g/mol
AppearanceNot specified in sources-
Purity (Commercial)NLT 97%
SolubilityNot specified in sources-
Melting/Boiling PointNot specified in sources-

Structural Comparisons with Related Compounds

Comparing ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate with related compounds can provide insights into structure-property relationships and potential reactivity patterns.

Comparison with Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-52-2) differs from our target compound by lacking the 4-(2-chloroacetyl) substituent . This structural difference has significant implications:

  • Reduced molecular weight (167.21 g/mol vs. 243.68 g/mol)

  • Likely increased stability due to absence of the reactive chloroacetyl group

  • Different reactivity profile, particularly regarding electrophilic substitution reactions

  • Potentially different biological activity profiles

Comparison with N-Substituted Derivatives

Ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CID 9167368) represents an N-alkylated derivative with an ethyl group on the pyrrole nitrogen . This modification:

  • Blocks the N-H hydrogen bonding capability

  • Increases the lipophilicity of the molecule

  • May alter the electronic properties of the pyrrole ring

  • Could significantly change biological activity profiles

These structural comparisons highlight the importance of specific substitution patterns in determining the physical, chemical, and potentially biological properties of pyrrole derivatives.

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